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Structural Overview and Therapeutic Significance

The N-(4-hydroxyphenyl)propanamide structure represents a versatile pharmacophore with
demonstrated therapeutic potential across multiple biological domains. This core structure consists of a
propanamide chain linked to a 4-hydroxyphenyl ring, creating a molecular framework that permits
extensive structural modifications while maintaining biological relevance. The hydroxyl group on the
phenyl ring provides a key site for hydrogen bonding and chemical derivatization, while the amide linkage
offers structural stability and directional control for attaching various substituents. Recent medicinal
chemistry campaigns have exploited this scaffold to develop compounds with diverse biological activities,
particularly in the areas of antimicrobial agents targeting drug-resistant pathogens and central nervous

system modulators affecting orphan receptor systems.

The strategic importance of this scaffold lies in its balanced molecular properties and synthetic
versatility. Researchers have systematically modified each region of the core structure—the hydroxyphenyl
ring, the propanamide chain, and the terminal substituents—to optimize pharmacological profiles. These
efforts have yielded compounds with improved target affinity, selectivity, and drug-like properties. The

following sections provide a detailed analysis of how specific structural modifications influence biological
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activity across different therapeutic targets, supported by experimental data and structure-activity

relationship (SAR) trends observed in recent scientific literature.

Antimicrobial Activity Against Drug-Resistant
Pathogens

Quantitative Analysis of Antimicrobial Efficacy

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against ESKAPE

Pathogens
MRSA Gram- Candida
VRE MIC . .
Compound Structural Features MIC (ugimL) negative MIC  auris MIC
Hg/m
(ng/mL) (ng/mL) (ng/mL)
Hydrazones 14- Heterocyclic 1-8 0.5-2 8-64 8-64
16 substituents
Derivative 26 2-hydroxyphenyl 4-16 4-16 >128 16 (C.
core, nitro- albicans)
heterocyclic
Standard Drug - 1-2 1-2 - -
(Vancouver)
Standard Drug - - - - 1-4

(Fluconazole)

Table 2: Structural Modification Effects on Antimicrobial Activity

Region Modified Specific Modification Activity Impact Optimal Substituents
Phenol position 4-OH vs 2-OH 4-OH shows broader 4-hydroxyphenyl
spectrum
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Region Modified Specific Modification Activity Impact Optimal Substituents
Amino acid chain [-alanine derivatives Enhanced Gram-positive N-substituted (3-alanine
activity
Hydrazide moiety Aromatic vs Heterocyclic improves Nitrofuryl, nitrothienyl
heterocyclic potency
Terminal Electron-withdrawing Nitro group enhances 4-nitrophenyl, 5-nitro-2-
substituents groups activity furyl

The antimicrobial evaluation of N-(4-hydroxyphenyl)propanamide derivatives has revealed potent
activity against clinically significant drug-resistant pathogens. Compounds featuring the 3-((4-
hydroxyphenyl)amino)propanoic acid scaffold demonstrated structure-dependent antimicrobial activity
against ESKAPE group bacteria and drug-resistant Candida species [1]. The most promising results were
observed with hydrazone derivatives 14-16, which contained heterocyclic substituents and exhibited the
broadest spectrum of activity. These compounds showed exceptional potency against methicillin-resistant
Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 pg/mL, and remarkable activity
against vancomycin-resistant Enterococcus faecalis with MIC values as low as 0.5-2 pg/mL [1].
Additionally, these derivatives maintained activity against Gram-negative pathogens (MIC 8-64 pg/mL)
and drug-resistant Candida species (MIC 8-64 pg/mL), including the emerging multidrug-resistant fungus

Candida auris [1].

The structure-activity relationship analysis reveals that specific structural modifications significantly
influence antimicrobial efficacy. Derivatives bearing a 2-hydroxyphenyl core instead of the 4-
hydroxyphenyl isomer demonstrated more selective activity, primarily targeting Gram-positive bacteria
with MIC values ranging from 4 to 128 pg/mL [2]. Particularly, compound 26 (with a 2-hydroxyphenyl core
and specific heterocyclic substitutions) exhibited strong antimicrobial activity against both S. aureus TCH-
1516 and E. faecalis AR-0781, with potency comparable to control antibiotics [2]. This compound also
demonstrated antifungal activity against drug-resistant Candida albicans AR-0761 with an MIC of 16
pg/mL [2]. The presence of electron-withdrawing groups such as nitro substituents on aromatic or
heterocyclic rings consistently enhanced antimicrobial potency, with 4-nitrophenyl (compound 9), 5-nitro-
2-thienyl (compound 17), and 5-nitro-2-furyl (compound 18) derivatives showing the most promising

activity against MRSA [2].
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Structural Insights for Antimicrobial Optimization

The propanamide linkage appears to serve as a conformational control element that optimally positions
pharmacophoric elements for interaction with microbial targets. Molecular modifications that increase
planarity and rigidity, such as the incorporation of hydrazone linkages, generally enhance antimicrobial
activity while maintaining favorable selectivity indices [1]. The hydrophobic character of specific
substituents also plays a crucial role in determining antimicrobial potency, particularly against fungal

pathogens where compounds with balanced lipophilicity demonstrated improved membrane penetration [1].

The heterocyclic substitutions on the hydrazone moiety significantly influence the spectrum of activity.
Derivatives featuring nitrogen-containing heterocycles showed enhanced activity against Candida species,
while those with sulfur-containing heterocycles exhibited improved potency against Gram-positive bacteria
[1]. This suggests that strategic incorporation of specific heteroatoms can fine-tune antimicrobial selectivity.
Additionally, the presence of a free hydroxyl group on the phenyl ring proved essential for activity, as O-

substituted derivatives generally showed reduced potency across all tested microbial strains [1] [2].

GPR88 Agonist Activity for CNS Disorders

Strategic Structural Modifications for Neuroreceptor Targeting

Table 3: GPR88 Agonist Activity of (4-Substituted-phenyl)acetamide Derivatives

ECso Relative Potency Key Structural
Compound Structural Features .

(nM) vs 2-AMPP Modifications
2-AMPP Parent compound 414 1.0 Standard reference
Triazole 6 Triazole substituent 14 29.6 Ether side chain

optimization
Reversed (R)-hydroxymethyl, (S)-a- 45 9.2 Amide reversal
amide 8 methylbenzyl strategy
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ECso Relative Potency Key Structural
Compound Structural Features o

(nM) vs 2-AMPP Modifications
Reversed (S)-hydroxymethyl, (R)-a- 52 8.0 Amide reversal
amide 10 methylbenzyl strategy

The N-(4-hydroxyphenyl)propanamide scaffold has been strategically modified to develop potent agonists
for the orphan receptor GPR88, a Gai/o-coupled GPCR expressed predominantly in the brain and
considered a promising target for psychiatric and neurodegenerative disorders [3]. Through rational drug
design based on the cryo-EM structure of GPR88 in complex with known agonists, researchers
implemented a "reversed amide" strategy to create novel (4-substituted-phenyl)acetamides with improved
receptor activity [3]. This approach altered the orientation of pharmacophores on both sides of the amide

bond, resulting in compounds with distinct binding modes compared to previous agonist scaffolds.

The structure-activity relationship analysis for GPR88 agonism revealed strict stereochemical
requirements. For the reversed amide series, the (R)-hydroxymethyl, (S)-a-methylbenzyl isomer
(compound 8) demonstrated the highest agonist activity with an ECso of 45 nM, while other diastereomers
showed significantly reduced potency [3]. Systematic exploration of substituents at four distinct sites (A-D)
of the molecular scaffold identified critical ligand-receptor interactions necessary for high potency. In
particular, modifications to the ether side chain and the amide cap groups significantly influenced both
potency and pharmacokinetic properties [3]. The most potent compound in this series (triazole derivative 6)

achieved an ECso of 14 nM, representing a 30-fold improvement over the parent 2-AMPP compound [3].

© 2026 Smolecule. All rights reserved. 5/11 Tech Support


https://www.smolecule.com/products/s582046?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843732/
https://www.smolecule.com/products/s582046?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

N-(4-Hydroxyphenyl)propanamide
Core Structure

Antimicrobial GPR88 Agonist

Optimization
Pathway

Optimization
Pathway

4-OH position B-amino acid chain Heterocyclic hydrazides Nitro substituents Reversed amide strategy (R)-hydroxymethyl group Ether side chain Stereochemistry dictates
enhances spectrum improves activity boost potency increase efficacy improves binding critical for activity modulation enhances potency efficacy

N[/ N

e CN$S therapeutics for
psychiatric disorders

antimicrobials vs
MRSA, VRE, Candida

Click to download full resolution via product page

Diagram 1: Structure-Activity Relationship Optimization Pathways for N-(4-Hydroxyphenyl)propanamide

Derivatives

Molecular Recognition Elements for GPR88 Activation

Computational docking studies suggest that these novel GPR88 agonists bind to the same allosteric site
occupied by the reference compound 2-PCCA, formed by transmembrane segments 5, 6, and the C terminus
of the o5 helix of the Gai protein [3]. The major contacts between the agonists and GPR88 are mediated by
hydrophobic interactions, supplemented by specific hydrogen bonds formed by the primary amine with
the backbone carbonyl of S282 [3]. The strategic reversal of the amide bond in these compounds represents
a successful example of bioisosteric replacement in medicinal chemistry, leading to favorable changes in

potency while accessing new chemical space with potential for intellectual property protection [3].

The pharmacological characterization of these optimized compounds revealed not only improved receptor

activation but also enhanced drug-like properties. Selected compounds underwent in vitro ADME profiling
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to determine their aqueous solubility and blood-brain barrier permeability, essential characteristics for
central nervous system targets [3]. While the triazole derivative 6 demonstrated exceptional in vitro potency,
it exhibited poor brain bioavailability in pharmacokinetic studies, limiting its utility for in vivo applications
[3]. This highlights the importance of balancing target potency with pharmacokinetic optimization in the

development of neurotherapeutic agents based on the N-(4-hydroxyphenyl)propanamide scaffold.

Experimental Protocols and Methodologies

Chemical Synthesis and Characterization

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives typically begins with the reaction
of 4-aminophenol with methyl acrylate in 2-propanol or acrylic acid in water under reflux conditions [1].
This initial step yields key intermediates including N-(4-hydroxyphenyl)-B-alanine methyl ester or 3,3'-
((4-hydroxyphenyl)azanediyl)di(propanoic)acid depending on reaction conditions [1]. Subsequent

modifications involve:

e Hydrazide formation through hydrazinolysis of ester intermediates in propan-2-ol under reflux

¢ Hydrazone synthesis by reacting hydrazide intermediates with aromatic or heterocyclic aldehydes in
methanol at reflux temperature

¢ Heterocyclic ring formation through cyclization reactions with appropriate reagents

For the GPR88-targeted compounds, the synthetic approach employs an asymmetric strategy using Evans

oxazolidinone auxiliaries to control stereochemistry at critical chiral centers [3]. The synthesis involves:

¢ Mitsunobu reaction of methyl 2-(4-hydroxyphenyl)-acetate with appropriate alcohols to install ether
side chains

¢ Asymmetric hydroxymethylation using TiCls-mediated reactions with s-trioxane to introduce chiral
hydroxymethyl groups

e Amide coupling through HBTU-mediated reactions or acid chloride methodologies

¢ Reductive removal of chiral auxiliaries and protective groups

Structural characterization of all compounds is performed using comprehensive analytical techniques
including 'H and 3C NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis
[1] [2]. The purity of compounds is verified by TLC chromatography, and melting points are determined

using a Biichi melting point analyzer [2]. For compounds existing as isomeric mixtures due to restricted

© 2026 Smolecule. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10843732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843732/
https://www.smolecule.com/products/s582046?utm_src=pdf-body
https://www.mdpi.com/2079-6382/13/2/193
https://www.mdpi.com/2079-6382/13/2/193
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843732/
https://www.mdpi.com/2079-6382/13/2/193
https://pmc.ncbi.nlm.nih.gov/articles/PMC12161524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12161524/
https://www.smolecule.com/products/s582046?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

rotation around amide bonds, NMR analysis provides detailed information about isomeric composition and

predominant conformations in solution [1].

Biological Evaluation Methods

4.2.1 Antimicrobial Susceptibility Testing

The antimicrobial activity of N-(4-hydroxyphenyl)propanamide derivatives is evaluated using
standardized broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI)

guidelines [1] [2]. The experimental protocol involves:

¢ Preparation of compound stock solutions in appropriate solvents (typically DMSO) followed by
serial two-fold dilutions in culture medium

¢ Inoculation with standardized microbial suspensions at concentrations of 5 x 105> CFU/mL for
bacteria or 2.5 x 103 CFU/mL for Candida species

¢ Incubation at 35°C for 16-20 hours for bacteria or 48-72 hours for fungi

e Determination of Minimum Inhibitory Concentration (MIC) as the lowest compound concentration
showing no visible growth

¢ Reference antibiotics including vancomycin, tetracycline, and fluconazole are included as positive
controls

For selected compounds with potent activity, additional time-kill assays and cytotoxicity evaluations are
performed using mammalian cell lines (e.g., human dermal fibroblasts) to determine selectivity indices [2]

[4]. The assay conditions typically involve:

e Exposure of mammalian cells to compounds for 48-72 hours
e Assessment of cell viability using MTT assay or similar colorimetric methods
e Calculation of ICso values for cytotoxicity and comparison with antimicrobial MIC values

4.2.2 GPR88 Agonist Activity Assays

The GPR88 agonist activity is determined using cCAMP accumulation assays in cell-based systems [3]. The

experimental methodology includes:

¢ Transfection of appropriate cell lines with human GPR88 expression plasmids

e Stimulation with test compounds followed by cell lysis

e Quantification of intracellular cAMP levels using commercial ELISA kits or homogeneous time-
resolved fluorescence (HTRF) assays
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e Determination of ECso values through nonlinear regression analysis of concentration-response
curves
e Reference compounds including 2-AMPP and 2-PCCA are included as assay controls

For selected compounds, receptor binding affinity is assessed using competitive radioligand binding
assays with cytosolic AR prepared from rodent ventral prostates and 17a-methyl-[3H]mibolerone as the
radioligand [5]. Additionally, target engagement is confirmed in more physiologically relevant systems

using [3**S]GTPyS binding assays with striatal membranes from wild-type and GPR88 knockout mice [3].

Research Applications and Future Directions

The comprehensive structure-activity relationship analysis of N-(4-hydroxyphenyl)propanamide
derivatives reveals two primary therapeutic applications with significant future potential. In the
antimicrobial field, these compounds address the critical need for novel agents against drug-resistant
pathogens, particularly MRSA, VRE, and emerging multidrug-resistant Candida species including C.
auris [1] [2]. The most promising derivatives demonstrate potency comparable to current standard antibiotics
while exhibiting a novel chemical scaffold that may overcome existing resistance mechanisms. Future
optimization should focus on improving spectrum of activity against Gram-negative pathogens and

enhancing pharmacokinetic properties for systemic administration.

In the neuroscience domain, the GPR88-targeted compounds represent innovative tools for investigating
orphan receptor functions and developing potential therapeutics for psychiatric disorders, Parkinson's
disease, and alcohol use disorder [3]. The successful application of structure-based drug design and
amide reversal strategies provides a blueprint for further optimization of this scaffold. Future efforts should
prioritize compounds with balanced in vitro potency and favorable blood-brain barrier penetration to

enable in vivo efficacy studies in relevant disease models.

The structural plasticity of the N-(4-hydroxyphenyl)propanamide core continues to offer opportunities
for exploration of additional therapeutic applications. Emerging research suggests potential utility in
androgen receptor modulation [6] [5] and antifungal development [4], indicating that this versatile
scaffold may yield additional therapeutic candidates as SAR understanding deepens. The continued
integration of structural biology insights with medicinal chemistry optimization will likely uncover new

applications for this privileged structure in addressing unmet medical needs.
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Table 4: Comparative Analysis of Optimized Structural Profiles for Different Therapeutic Applications

Parameter

Antimicrobial Applications

GPR88 Agonist Applications

Optimal phenol
position

Preferred chain
length

Key substituents

Structural
constraints

Physical property
targets

Current status

4-OH (broader spectrum) vs 2-OH
(Gram-positive selective)

B-amino acid derivatives

Heterocyclic hydrazides,

nitroaromatics

Planar hydrazone linkage for rigidity

Balanced lipophilicity (LogP ~2-4)

Promising in vitro activity vs multidrug-
resistant pathogens

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

4-OH with specific ether substitutions

Reversed amide with stereochemical
control

Chiral hydroxymethyl, a-methylbenzyl

Defined stereocenters at specific
positions

CNS multiparameter optimization
(ClogP ~2-4, TPSA <90)

Potent in vitro agonists with PK
challenges
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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